molecular formula C9H13ClFNO B1463494 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride CAS No. 2794-41-4

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Cat. No. B1463494
CAS RN: 2794-41-4
M. Wt: 205.66 g/mol
InChI Key: WVOCBIBUULBZSN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, also known as 4-FMA, is a synthetic drug with psychostimulant effects. It is a derivative of amphetamine, and has been recently gaining popularity as a recreational drug. In recent years, 4-FMA has become increasingly popular in the research chemical market due to its unique properties. It has been studied for its potential use in the treatment of various mental health conditions, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Catalysis

The study of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride and related compounds plays a significant role in the development of synthetic methodologies. For instance, the activation of 1-phenyl-2-propyn-1-ol and its fluorinated derivatives by [Cp*RuCl(dippe)] leads to a series of allenylidene and alkenylcarbyne complexes. These complexes are capable of inducing aromatic electrophilic substitution, demonstrating their utility in synthetic organic chemistry (Bustelo et al., 2007).

Chemical Precursors and Decomposition Studies

The compound has been identified as a chemical precursor in the synthesis of novel substances, such as 2-fluorodeschloroketamine. Detailed analyses, including GC-MS and GC-Q/TOF-MS, have elucidated the fragmentation pathways and decomposition mechanisms of these precursors, highlighting their significance in both synthetic routes and understanding their stability under various conditions (Luo et al., 2022).

Pharmaceutical Synthesis

The compound and its derivatives have been pivotal in the pharmaceutical industry, particularly in the synthesis of fluoxetine hydrochloride and other therapeutic agents. A notable example is the four-step synthesis of fluoxetine hydrochloride from acetophenone, demonstrating the compound's role in the development of antidepressants (Zhou Xue-qin, 2008).

Antipathogenic Research

Derivatives of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride have shown promise in antimicrobial studies. For instance, the synthesis and testing of thiourea derivatives for their interaction with bacterial cells highlight the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Material Science Applications

Research into the synthesis and properties of fluoroalkylated compounds, including derivatives of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, has expanded into material science. These studies aim to develop materials with enhanced properties, such as improved solubility and stability, for various industrial applications (Sawada et al., 2000).

properties

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOCBIBUULBZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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